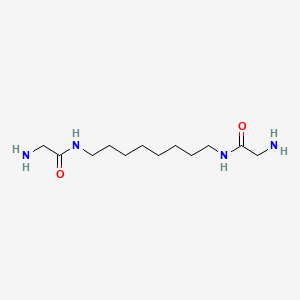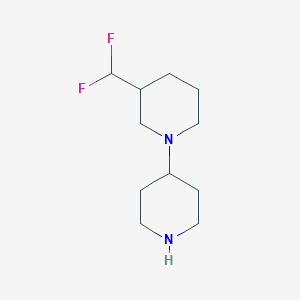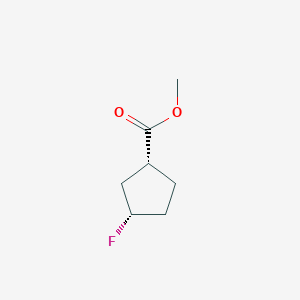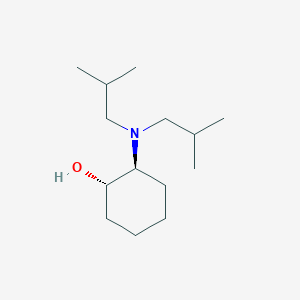
(1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with a diisobutylamino group and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Reductive Amination: Cyclohexanone undergoes reductive amination with diisobutylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired (1S,2S) enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Formation of the corresponding ketone
Reduction: Formation of the corresponding amine
Substitution: Formation of alkyl halides or other substituted derivatives
科学研究应用
(1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of chiral compounds with biological systems.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The diisobutylamino group can interact with receptors or enzymes, leading to changes in their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function.
相似化合物的比较
Similar Compounds
1-Methylcyclohexanol: Similar in structure but lacks the diisobutylamino group.
1-Bromo-1-methylcyclohexane: Contains a bromine atom instead of the hydroxyl group.
Cyclohexanol: Lacks the diisobutylamino group and is a simpler structure.
Uniqueness
(1S,2S)-2-(Diisobutylamino)cyclohexan-1-ol is unique due to the presence of both the diisobutylamino group and the hydroxyl group on a chiral cyclohexane ring. This combination of functional groups and chirality imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C14H29NO |
|---|---|
分子量 |
227.39 g/mol |
IUPAC 名称 |
(1S,2S)-2-[bis(2-methylpropyl)amino]cyclohexan-1-ol |
InChI |
InChI=1S/C14H29NO/c1-11(2)9-15(10-12(3)4)13-7-5-6-8-14(13)16/h11-14,16H,5-10H2,1-4H3/t13-,14-/m0/s1 |
InChI 键 |
CUPUUUNUJBDPNS-KBPBESRZSA-N |
手性 SMILES |
CC(C)CN(CC(C)C)[C@H]1CCCC[C@@H]1O |
规范 SMILES |
CC(C)CN(CC(C)C)C1CCCCC1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)-1-(5-methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[2,3-b]quinoxalin-1-yl)ethanone](/img/structure/B13348256.png)
![5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol](/img/structure/B13348257.png)
![2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13348274.png)
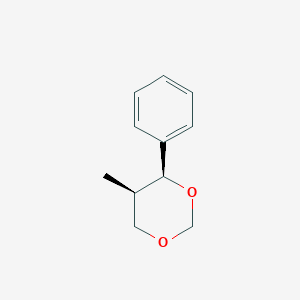
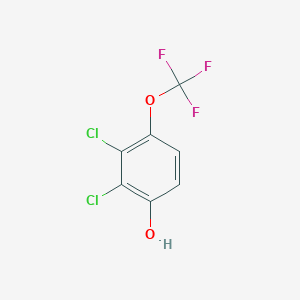

![tert-Butyl 4-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13348304.png)
